5-Chloro-3H-imidazo[4,5-b]pyridine
Overview
Description
5-Chloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 5-position of the imidazo[4,5-b]pyridine core enhances its chemical reactivity and potential for derivatization.
Mechanism of Action
Target of Action
5-Chloro-3H-imidazo[4,5-b]pyridine is known to target IKK-ɛ and TBK1 , which are crucial in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This compound also shows potential as an inhibitor for anaplastic lymphoma kinase (ALK) .
Mode of Action
The compound interacts with its targets by maintaining key binding elements and orienting the side chains into favored trajectories . This interaction results in the phosphorylation of NF-kappaB, a protein complex that controls transcription of DNA, cytokine production, and cell survival .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-kappaB signaling pathway. The activation of NF-kappaB can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
The activation of NF-kappaB by this compound can lead to various molecular and cellular effects. For instance, it can regulate the immune response to infection and play a key role in regulating the immune response to infection . As an ALK inhibitor, it may also have potential therapeutic applications in treating certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the nucleophilic substitution of 2-chloro-3-nitropyridine, followed by reduction of the nitro group to yield 2,3-diaminopyridine. This intermediate undergoes cyclization in the presence of carboxylic acid derivatives, such as acetic anhydride, to form the imidazo[4,5-b]pyridine ring system .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon or Raney nickel are commonly used in the reduction steps to ensure efficient conversion of intermediates .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are effective.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further explored for their biological activities .
Scientific Research Applications
5-Chloro-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: Its unique structure makes it useful in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but with different substitution patterns, leading to varied biological activities.
Imidazo[1,2-a]pyridine: Another fused heterocyclic system with distinct chemical properties and applications.
Uniqueness
5-Chloro-3H-imidazo[4,5-b]pyridine is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for derivatization. This makes it a valuable scaffold in the design of new compounds with desired biological activities .
Properties
IUPAC Name |
5-chloro-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUBPQVLQOHMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419923 | |
Record name | 5-Chloro-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70419923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52090-89-8 | |
Record name | 5-Chloro-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70419923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-3H-imidazo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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